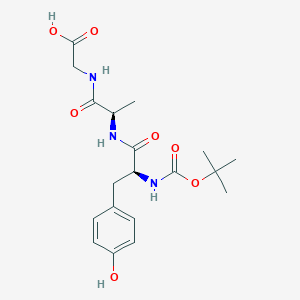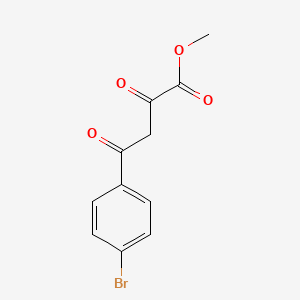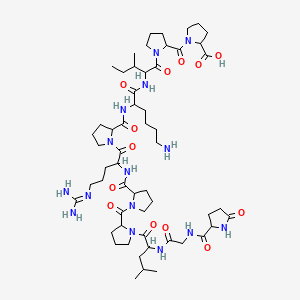
2-Methoxy-4-(trifluoromethyl)benzyl bromide
Descripción general
Descripción
2-Methoxy-4-(trifluoromethyl)benzyl bromide, also known as MTBBr, is a versatile and highly reactive organic compound that is used in a wide range of scientific research applications. It is a colorless liquid with a melting point of -71 °C and a boiling point of 134 °C. MTBBr is a useful synthetic intermediate in organic synthesis and has been used in a variety of reactions such as the synthesis of heterocycles and the synthesis of other organic compounds. It is also used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
Building Block in Organic Synthesis
“2-Methoxy-4-(trifluoromethyl)benzyl bromide” is a useful building block in organic synthesis . It can be used to construct a variety of complex organic molecules, contributing to the development of new drugs and materials.
Synthesis of Antiviral Compounds
This compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . These compounds have shown antiviral activities, making them potential candidates for the development of new antiviral drugs.
Inhibitors of Hepatitis C Virus NS5B Polymerase
“2-Methoxy-4-(trifluoromethyl)benzyl bromide” is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles . These compounds are potent inhibitors of hepatitis C virus NS5B polymerase, a key enzyme in the replication of the hepatitis C virus. This makes them promising for the treatment of hepatitis C.
Protection of Hydroxyl Groups
This compound is used as a reagent for the protection of hydroxyl groups . The protected hydroxyl groups can be selectively deprotected under certain conditions, which is a crucial step in many organic synthesis reactions.
Laboratory Chemicals
“2-Methoxy-4-(trifluoromethyl)benzyl bromide” is widely used as a laboratory chemical . It is used in various chemical reactions in research laboratories to study its properties and potential applications.
Synthesis of ®- (–)-Argentilactone
This compound is used in the synthesis of ®- (–)-argentilactone . Argentilactone is a natural product with potential biological activities.
Propiedades
IUPAC Name |
1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-4-7(9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAGWLZAZFSJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395071 | |
| Record name | 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)benzyl bromide | |
CAS RN |
886500-59-0 | |
| Record name | 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine](/img/structure/B1587384.png)





